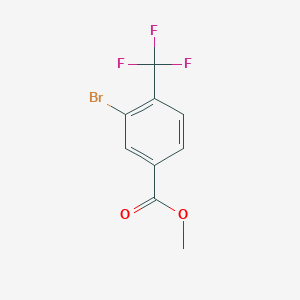

Methyl 3-bromo-4-(trifluoromethyl)benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c1-15-8(14)5-2-3-6(7(10)4-5)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBIMWDSILHGKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448545 | |

| Record name | Methyl 3-bromo-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455941-82-9 | |

| Record name | Methyl 3-bromo-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-bromo-4-(trifluoromethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of Methyl 3-bromo-4-(trifluoromethyl)benzoate

Abstract: This technical guide provides an in-depth exploration of Methyl 3-bromo-4-(trifluoromethyl)benzoate (CAS No: 455941-82-9), a key fluorinated building block in modern organic synthesis. The document details robust synthetic methodologies, including the critical Sandmeyer reaction for precursor synthesis and subsequent esterification. It offers a comprehensive analysis of the compound's physicochemical and spectroscopic properties, which are vital for its characterization and application. Furthermore, this guide discusses the compound's reactivity profile and its strategic importance as an intermediate in the development of novel pharmaceuticals and advanced materials. The content is tailored for researchers, medicinal chemists, and process development scientists, providing both theoretical insights and practical, field-proven protocols.

Introduction and Strategic Importance

This compound is a substituted aromatic ester that has garnered significant attention as a versatile intermediate. Its structure is distinguished by three key functional groups attached to a benzene ring: a methyl ester, a bromine atom, and a trifluoromethyl (CF₃) group. This unique combination makes it an invaluable scaffold in medicinal chemistry and materials science.

The trifluoromethyl group is a bioisostere of several functional groups and is known to significantly enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The bromine atom provides a reactive handle for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile construction of complex molecular architectures.[1] The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional derivatives. This trifecta of functionality makes this compound a highly sought-after starting material for synthesizing high-value compounds.[3][4][5]

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of this compound is most efficiently approached via a two-stage process: the synthesis of its carboxylic acid precursor followed by esterification. This strategy ensures high yields and purity.

Retrosynthetic Analysis and Strategic Choices

A logical retrosynthetic pathway begins by disconnecting the ester bond, identifying 3-bromo-4-(trifluoromethyl)benzoic acid as the immediate precursor. This key intermediate can be synthesized from 3-amino-4-(trifluoromethyl)benzoic acid via a Sandmeyer reaction, a classic and highly reliable method for the regioselective introduction of a halide onto an aromatic ring from an amino group.[6][7] This approach is often preferred over direct bromination of 4-(trifluoromethyl)benzoic acid, which could lead to a mixture of isomers and be difficult to control.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Methyl 3-bromo-4-(trifluoromethoxy)benzoate [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

"physical and chemical properties of Methyl 3-bromo-4-(trifluoromethyl)benzoate"

An In-Depth Technical Guide to Methyl 3-bromo-4-(trifluoromethyl)benzoate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a key fluorinated building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom, an electron-withdrawing trifluoromethyl group, and a versatile methyl ester, makes it an invaluable intermediate for the synthesis of complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, reactivity, synthesis, and applications, with a particular focus on its strategic importance in the fields of pharmaceutical and materials science research. Detailed protocols and safety information are provided to enable its effective and safe use by researchers, scientists, and drug development professionals.

Core Physicochemical and Structural Characteristics

This compound is a substituted aromatic ester. The trifluoromethyl (-CF₃) group at the 4-position and the bromine atom at the 3-position significantly influence the electronic properties of the benzene ring, making it a versatile substrate for various chemical transformations.

Compound Identity

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 455941-82-9[1] |

| Molecular Formula | C₉H₆BrF₃O₂[2] |

| Molecular Weight | 283.04 g/mol [2] |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)C(F)(F)F)Br |

| InChIKey | DTVRLJMSCKUEEN-UHFFFAOYSA-N[3] |

Physical Properties

The compound is typically a clear, nearly colorless liquid.[1] Its physical state and solubility are critical parameters for reaction setup and purification procedures.

| Property | Value | Source |

| Appearance | Clear, almost colorless liquid | --INVALID-LINK--[1] |

| Storage Temperature | 2-8°C | --INVALID-LINK--[1] |

| Solubility | Moderately soluble in common organic solvents (e.g., dichloromethane, ethyl acetate). | --INVALID-LINK-- |

| Water Solubility | Poorly soluble in water. | --INVALID-LINK-- |

Spectral Data

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. Representative data is available from various suppliers and databases.[2]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The coupling patterns and chemical shifts of the aromatic protons provide confirmation of the 1,2,4-substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ester, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the distinct aromatic carbons.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A singlet is expected in the ¹⁹F NMR spectrum, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is a definitive feature for identifying the presence of a single bromine atom in the molecule.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its three primary functional groups: the C-Br bond, the methyl ester, and the electron-deficient aromatic ring. The powerful electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the entire molecule.

Caption: Key reactive sites on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is the most synthetically versatile site on the molecule. It serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. This capability is fundamental to its role as a building block in drug discovery, enabling the rapid generation of compound libraries to explore structure-activity relationships (SAR).[4]

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing nitrogen-containing functional groups.

Ester Group Transformations

The methyl ester group can be readily transformed into other functional groups:

-

Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) followed by acidic workup yields the corresponding carboxylic acid, 3-bromo-4-(trifluoromethyl)benzoic acid. This acid is itself a valuable intermediate.

-

Amidation: Direct reaction with amines, often under heating or with catalytic activation, can produce a variety of amides.

Reactivity of the Aromatic Ring

The aromatic ring is strongly deactivated by the electron-withdrawing trifluoromethyl and ester groups. Consequently, it is resistant to electrophilic aromatic substitution. Nucleophilic aromatic substitution (SₙAr) is possible but typically requires harsh conditions or specific activation of the ring.

Experimental Protocols: A Field-Proven Example

Trustworthy protocols are self-validating. The following section details a standard, reliable procedure for a Suzuki-Miyaura cross-coupling reaction, a cornerstone transformation for this substrate class.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes the synthesis of Methyl 3-phenyl-4-(trifluoromethyl)benzoate.

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.04 eq) or a more specialized ligand like SPhos

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

1,4-Dioxane and Water (4:1 solvent mixture)

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.

-

Evacuation and Backfill: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation of the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and the phosphine ligand.

-

Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Materials Science

The trifluoromethyl group is a privileged moiety in medicinal chemistry. Its incorporation into drug candidates can significantly enhance key properties:

-

Metabolic Stability: The C-F bond is extremely strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes, which can increase a drug's half-life.

-

Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Binding Affinity: The strong dipole moment and electron-withdrawing nature of the -CF₃ group can lead to enhanced binding interactions with target proteins.

This compound is therefore a valuable starting material for synthesizing novel pharmaceuticals and agrochemicals.[5][6] Its derivatives are explored as potential drug candidates for various therapeutic areas. Beyond life sciences, this compound also finds use in materials science for creating specialized polymers and coatings where fluorine incorporation can bestow enhanced thermal stability and chemical resistance.[4][6]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The compound is classified with several GHS hazard statements.

GHS Hazard Classification

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Recommended Safety Precautions

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8] Ensure that eyewash stations and safety showers are readily accessible.[7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

-

Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[7] Wash hands thoroughly after handling.[7][8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8] Recommended storage is between 2-8°C.[1] Keep away from incompatible materials such as strong bases and oxidizing agents.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

References

- 1. This compound CAS#: 455941-82-9 [amp.chemicalbook.com]

- 2. This compound(455941-82-9) 1H NMR [m.chemicalbook.com]

- 3. Methyl 4-bromo-3-(trifluoromethyl)benzoate | C9H6BrF3O2 | CID 10891333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. fishersci.com [fishersci.com]

- 8. downloads.ossila.com [downloads.ossila.com]

"Methyl 3-bromo-4-(trifluoromethyl)benzoate CAS number 455941-82-9"

An In-depth Technical Guide to Methyl 3-bromo-4-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 455941-82-9) is a strategically important fluorinated building block in modern organic synthesis. Its unique trifunctional architecture—comprising a reactive bromine atom, a bioisosteric trifluoromethyl group, and a versatile methyl ester—renders it an invaluable intermediate for the synthesis of complex molecules. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, core reactivity, and applications, with a particular focus on its utility in pharmaceutical research and materials science. Detailed protocols for its synthesis and key cross-coupling reactions are presented to enable its effective utilization in a research and development setting.

Introduction: A Multifunctional Synthetic Building Block

This compound is a substituted aromatic compound whose value is derived from the distinct and complementary roles of its three primary functional groups. The strategic placement of these groups on the benzene ring creates a versatile scaffold for synthetic chemists.

-

The Trifluoromethyl (CF₃) Group: This moiety is one of the most utilized fluorinated groups in medicinal chemistry.[1] Its presence can significantly enhance the metabolic stability of a parent molecule by blocking sites of oxidative metabolism. Furthermore, its high electronegativity and lipophilicity (Hansch π value of +0.88) can improve a drug candidate's membrane permeability, binding affinity to target proteins, and overall pharmacokinetic profile.[1]

-

The Bromo (Br) Group: The bromine atom serves as a highly effective handle for a wide range of transition-metal-catalyzed cross-coupling reactions. It is an excellent leaving group, particularly in palladium-catalyzed processes, enabling the facile formation of new carbon-carbon and carbon-heteroatom bonds.[2] This allows for the systematic exploration of structure-activity relationships (SAR) during the lead optimization phase of drug discovery.[2]

-

The Methyl Ester (-COOCH₃) Group: This functional group provides a site for further chemical modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used as a handle for conjugation. The ester itself can also serve as a key interacting group in molecular recognition processes.

This combination of features makes this compound a critical intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and advanced functional materials.[3][4]

Physicochemical & Spectroscopic Data

The fundamental properties of this compound are summarized below. It is important to note that physical form can vary based on purity.

| Property | Value | Source(s) |

| CAS Number | 455941-82-9 | [5][6] |

| Molecular Formula | C₉H₆BrF₃O₂ | [6] |

| Molecular Weight | 283.04 g/mol | [6] |

| Appearance | Clear, almost colorless liquid or White to yellow solid | [5][7] |

| Storage Temperature | 2-8°C or Room Temperature | [5][7] |

Spectroscopic Characterization: Full spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are essential for confirming the identity and purity of the compound and are available through various chemical suppliers and databases.[8]

Synthesis and Purification

The most common and direct route to this compound is the esterification of its corresponding carboxylic acid precursor, 3-bromo-4-(trifluoromethyl)benzoic acid (CAS No. 581813-17-4).[7][9] The Fischer esterification, using an excess of methanol in the presence of a strong acid catalyst, is a robust and scalable method.

Figure 1: Synthesis of the title compound via Fischer esterification.

Protocol 1: Fischer Esterification

This protocol describes a typical lab-scale synthesis.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-(trifluoromethyl)benzoic acid (1.0 eq).

-

Reagent Addition: Add an excess of methanol (e.g., 10-20 volumes) to serve as both the reagent and solvent.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 0.1-0.2 eq).[10]

-

Heating: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure ester.

Key Reactions and Synthetic Utility

The synthetic power of this compound lies in the selective transformation of its aryl bromide moiety. Palladium-catalyzed cross-coupling reactions are paramount in this context.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron species (e.g., a boronic acid or boronate ester).[11][12] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.[12][13] It allows for the construction of biaryl structures, which are prevalent in pharmaceuticals and liquid crystals.[13]

The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the activated boronic acid, and reductive elimination to form the product and regenerate the catalyst.[11]

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Methyl 3-bromo-4-(trifluoromethoxy)benzoate [myskinrecipes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound CAS#: 455941-82-9 [amp.chemicalbook.com]

- 6. This compound by USBiological, Cat. No. 455169-1G | Lucerna-Chem AG [shop.lucerna-chem.ch]

- 7. 3-Bromo-4-(trifluoromethyl)benzoic acid | 581813-17-4 [sigmaaldrich.com]

- 8. This compound(455941-82-9) 1H NMR spectrum [chemicalbook.com]

- 9. 3-Bromo-4-(trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Molecular Structure and Applications of Methyl 3-bromo-4-(trifluoromethyl)benzoate

Foreword: The Strategic Importance of Fluorinated Building Blocks in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The unique physicochemical properties imparted by moieties such as the trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide focuses on a key exemplar of this molecular strategy: Methyl 3-bromo-4-(trifluoromethyl)benzoate. As a versatile synthetic intermediate, this compound serves as a critical building block in the synthesis of a range of pharmacologically active agents, most notably in the development of protein kinase inhibitors for oncology.[2][3][4][5][6] This document provides an in-depth exploration of its molecular architecture, a validated protocol for its synthesis, and a detailed examination of its spectroscopic characterization, offering researchers and drug development professionals a comprehensive resource for leveraging this potent chemical entity.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic ester with the molecular formula C₉H₆BrF₃O₂. The strategic placement of the bromo, trifluoromethyl, and methyl ester groups on the benzene ring gives rise to its unique reactivity and utility as a synthetic intermediate.

| Property | Value | Source |

| CAS Number | 455941-82-9 | --INVALID-LINK-- |

| Molecular Formula | C₉H₆BrF₃O₂ | --INVALID-LINK-- |

| Molecular Weight | 283.04 g/mol | --INVALID-LINK-- |

| Appearance | Clear, almost colorless liquid | --INVALID-LINK-- |

| Storage Temperature | 2-8°C | --INVALID-LINK-- |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most effectively achieved through the Fischer esterification of its corresponding carboxylic acid, 3-bromo-4-(trifluoromethyl)benzoic acid. This acid-catalyzed reaction with methanol provides a high-yielding and straightforward route to the desired ester. The causality behind this choice of reaction lies in its efficiency and the relative ease of purification of the final product from the reaction mixture.

Experimental Protocol: Fischer Esterification

This protocol is adapted from established Fischer esterification procedures for similar aromatic carboxylic acids.

Materials:

-

3-bromo-4-(trifluoromethyl)benzoic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-4-(trifluoromethyl)benzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the mixture.

-

Reflux: Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel containing deionized water.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to afford the pure liquid product.

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of this compound is paramount for its identification and quality control in a research and development setting. The following sections detail the predicted and characteristic spectral data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the methyl ester protons. Based on the analysis of similar structures, the following chemical shifts and coupling patterns are expected.[7][8]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (ortho to -COOCH₃) | ~8.2 | d | ~1.5 |

| Ar-H (ortho to -Br) | ~8.0 | dd | ~8.5, 1.5 |

| Ar-H (ortho to -CF₃) | ~7.8 | d | ~8.5 |

| -OCH₃ | ~3.9 | s | - |

The downfield shift of the aromatic protons is attributed to the electron-withdrawing effects of the bromo, trifluoromethyl, and methyl ester substituents. The proton ortho to the ester group is expected to be the most deshielded.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of the substituents.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~164 |

| C-Br | ~120 |

| C-CF₃ | ~130 (q, J ≈ 30 Hz) |

| CF₃ | ~122 (q, J ≈ 272 Hz) |

| Aromatic Carbons | 125-135 |

| -OCH₃ | ~53 |

The quaternary carbon attached to the trifluoromethyl group and the trifluoromethyl carbon itself will appear as quartets due to coupling with the three fluorine atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is instrumental in identifying the key functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O (ester) | ~1720-1740 | Strong |

| C-O (ester) | ~1250-1300 | Strong |

| C-F (trifluoromethyl) | ~1100-1350 | Strong, multiple bands |

| C-Br | ~500-600 | Medium |

| Aromatic C=C | ~1450-1600 | Medium to weak |

| Aromatic C-H | ~3000-3100 | Medium to weak |

The strong carbonyl stretch is a definitive feature of the ester group, while the intense absorptions in the 1100-1350 cm⁻¹ region are characteristic of the C-F bonds of the trifluoromethyl group.[9]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a distinct molecular ion peak. The presence of bromine will result in a characteristic M+2 isotopic pattern with nearly equal intensity.

Predicted Fragmentation Pattern:

-

Molecular Ion ([M]⁺·): A prominent peak at m/z 282 and 284.

-

Loss of Methoxy Radical (·OCH₃): A fragment at m/z 251/253 resulting from the cleavage of the ester.

-

Loss of Carbon Monoxide (-CO): Subsequent loss of CO from the [M - OCH₃]⁺ fragment to give an ion at m/z 223/225.

-

Loss of Bromine Radical (·Br): A fragment at m/z 203.

Applications in Drug Development: A Gateway to Protein Kinase Inhibitors

This compound is a highly valued intermediate in the synthesis of multi-kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[2][3][4][5][6] Its utility stems from the presence of the bromine atom, which serves as a handle for cross-coupling reactions, and the trifluoromethyl group, which enhances the pharmacological properties of the final drug molecule.

A prime example of its application is in the synthesis of Sorafenib and its analogue Regorafenib , both of which are FDA-approved drugs for the treatment of various cancers, including renal cell carcinoma, hepatocellular carcinoma, and colorectal cancer.[10][11][12] In the synthesis of these complex molecules, the 3-bromo-4-(trifluoromethyl)phenyl moiety, derived from this compound, is a key pharmacophore that interacts with the active site of protein kinases.[1]

The synthesis of Sorafenib typically involves the coupling of the 4-chloro-3-(trifluoromethyl)aniline core with another molecular fragment. While the direct use of this compound might not be the primary route in all scaled-up industrial syntheses, its corresponding acid and other derivatives are crucial starting materials for creating the necessary aniline intermediate.[13] The principles of its reactivity are central to the construction of the drug's core structure.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern pharmaceutical development. Its carefully orchestrated arrangement of functional groups provides a versatile platform for the synthesis of complex and highly active therapeutic agents. This guide has provided a comprehensive overview of its molecular structure, a reliable synthetic protocol, and a detailed analysis of its spectroscopic properties. For researchers and scientists in the field of drug discovery, a thorough understanding of this and similar fluorinated building blocks is not merely advantageous but essential for the continued innovation of life-saving medicines.

References

- 1. Novel Process For The Preparation Of Sorafenib [quickcompany.in]

- 2. WO2017068412A1 - Benzolactam compounds as protein kinase inhibitors - Google Patents [patents.google.com]

- 3. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploration of 3-methylisoquinoline-4-carbonitriles as protein kinase A inhibitors of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. tarjomefa.com [tarjomefa.com]

- 11. thieme-connect.de [thieme-connect.de]

- 12. researchgate.net [researchgate.net]

- 13. Sorafenib synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Mass Spectrometry of Methyl 3-bromo-4-(trifluoromethyl)benzoate

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of Methyl 3-bromo-4-(trifluoromethyl)benzoate, a compound of interest in pharmaceutical and materials science research. As a halogenated aromatic ester featuring a trifluoromethyl group, its characterization by mass spectrometry presents distinct features that are critical for its unambiguous identification. This document outlines the theoretical underpinnings of its ionization and fragmentation patterns, primarily under Electron Ionization (EI), and offers insights into the application of softer ionization techniques like Electrospray Ionization (ESI). The guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the mass spectrometric analysis of complex organic molecules.

Introduction: The Analytical Significance of this compound

This compound (C₉H₆BrF₃O₂) is a versatile intermediate in organic synthesis. The presence of a bromine atom allows for a variety of coupling and substitution reactions, while the trifluoromethyl group imparts unique electronic properties and the ester functional group can be readily hydrolyzed to the corresponding carboxylic acid. These structural features make its derivatives potential candidates for novel pharmaceuticals and functional materials.

Given its role as a critical building block, the unequivocal identification and characterization of this compound are paramount. Mass spectrometry serves as a powerful analytical tool for this purpose, providing not only the molecular weight but also structural information through the analysis of fragmentation patterns. This guide will delve into the expected mass spectrometric behavior of this compound, with a focus on providing a predictive framework for its analysis.

Ionization Techniques: A Deliberate Choice

The choice of ionization technique is a critical first step in the mass spectrometric analysis of any compound. For this compound, both "hard" and "soft" ionization methods have their merits.

-

Electron Ionization (EI): As a hard ionization technique, EI is invaluable for obtaining detailed structural information through extensive fragmentation. The high energy (typically 70 eV) imparted to the molecule leads to reproducible fragmentation patterns that act as a molecular fingerprint. Given the relatively volatile nature of this methyl ester, EI coupled with Gas Chromatography (GC-MS) is a highly suitable analytical approach.

-

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in minimal fragmentation, primarily yielding the protonated molecule [M+H]⁺.[1][2] This is particularly useful for confirming the molecular weight of the compound with high confidence. ESI is often coupled with Liquid Chromatography (LC-MS) and is a valuable alternative when dealing with less volatile derivatives or when confirmation of the molecular ion is the primary objective.

This guide will primarily focus on the fragmentation patterns expected from EI due to the rich structural information it provides.

The Isotopic Signature of Bromine: A Definitive Marker

A key feature in the mass spectrum of any bromine-containing compound is the presence of a distinct isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.5% and 49.5%, respectively).[3][4] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (the M⁺ and M+2 peaks).[5][6] This 1:1 isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule and its fragments.

Predicted Fragmentation Pathways under Electron Ionization (EI)

Upon electron ionization, this compound will form a molecular ion ([M]⁺˙) which will then undergo a series of fragmentation reactions. The expected fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragment ions.

Molecular Ion and Key Fragments

The molecular formula of this compound is C₉H₆BrF₃O₂. The monoisotopic mass of the molecular ion containing ⁷⁹Br is approximately 281.95 g/mol , and for the ion containing ⁸¹Br, it is approximately 283.95 g/mol .

The primary fragmentation events are expected to involve the ester group and the substituents on the aromatic ring. Below is a table summarizing the predicted major fragment ions.

| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |

| 282 / 284 | [C₉H₆BrF₃O₂]⁺˙ | - | Molecular Ion ([M]⁺˙) |

| 251 / 253 | [C₈H₃BrF₃O]⁺ | •OCH₃ | Loss of the methoxy radical from the ester |

| 223 / 225 | [C₈H₃BrF₃]⁺ | CO | Loss of carbon monoxide from the [M-OCH₃]⁺ fragment |

| 203 | [C₈H₆F₃O₂]⁺ | •Br | Loss of the bromine radical |

| 175 | [C₇H₃F₃O]⁺ | •Br, CO | Loss of bromine followed by carbon monoxide |

| 145 | [C₇H₄F₃]⁺ | •Br, •COOCH₃ | Loss of the entire methyl carboxylate group |

Mechanistic Elucidation of Fragmentation

The fragmentation of the molecular ion of this compound is anticipated to proceed through several key pathways, as illustrated in the diagram below. The initial ionization event involves the removal of an electron, typically from the non-bonding orbitals of the oxygen atoms or the π-system of the aromatic ring, to form the molecular ion [M]⁺˙.

Caption: Predicted EI fragmentation of this compound.

-

Loss of the Methoxy Radical (•OCH₃): A common fragmentation pathway for methyl esters is the cleavage of the C-O bond of the ester, leading to the loss of a methoxy radical (•OCH₃).[7][8] This results in the formation of a stable acylium ion at m/z 251/253.

-

Loss of Carbon Monoxide (CO): The resulting acylium ion can subsequently lose a molecule of carbon monoxide (CO) to form a brominated trifluoromethylphenyl cation at m/z 223/225.

-

Loss of the Bromine Radical (•Br): Cleavage of the C-Br bond, which is relatively weak, will lead to the loss of a bromine radical.[5] This will result in a fragment ion at m/z 203. This fragment will not exhibit the characteristic 1:1 isotopic pattern.

-

Further Fragmentation: The fragment at m/z 203 can also lose carbon monoxide to form an ion at m/z 175. The ion at m/z 223/225 can lose a bromine radical to form a trifluoromethylphenyl cation at m/z 145.

Experimental Protocols

To experimentally verify the fragmentation of this compound, a standard Gas Chromatography-Mass Spectrometry (GC-MS) analysis with electron ionization is recommended.

Sample Preparation

-

Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

-

Perform a serial dilution to obtain a working solution of approximately 10 µg/mL.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Oven Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-400

Caption: Standard workflow for GC-MS analysis of the target compound.

Conclusion

The mass spectrometric analysis of this compound is a powerful method for its structural confirmation. The presence of a bromine atom provides a highly characteristic 1:1 isotopic pattern for the molecular ion and any bromine-containing fragments. Under electron ionization, the molecule is expected to undergo predictable fragmentation, primarily involving the loss of the methoxy radical, carbon monoxide, and the bromine radical. This in-depth guide provides a robust theoretical framework for researchers to interpret the mass spectra of this important synthetic intermediate, thereby aiding in its unambiguous identification in complex research and development settings.

References

- 1. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. savemyexams.com [savemyexams.com]

- 7. Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

"electronic effects of the trifluoromethyl group on the aromatic ring"

An In-Depth Technical Guide to the Electronic Effects of the Trifluoromethyl Group on the Aromatic Ring

Introduction: The Unique Role of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a cornerstone substituent in modern organic and medicinal chemistry. Its prevalence in pharmaceuticals, agrochemicals, and materials science stems from a unique combination of steric and electronic properties.[1][2] Unlike a simple methyl group, the replacement of hydrogen with three highly electronegative fluorine atoms transforms it into one of the most powerful electron-withdrawing groups in structural organic chemistry.[3][4] This guide provides a detailed examination of the profound electronic effects the CF₃ group exerts on an aromatic ring, influencing its reactivity, the properties of adjacent functional groups, and its spectroscopic signature. Understanding these principles is critical for researchers and drug development professionals seeking to rationally design molecules with tailored physicochemical and pharmacological profiles.[5][6]

Fundamental Electronic Characteristics: A Duality of Effects

The electron-withdrawing nature of the CF₃ group is not monolithic; it is a composite of a dominant inductive effect and a more nuanced resonance or hyperconjugative effect. These effects are quantitatively captured by Hammett constants, which demonstrate the group's strong electron-withdrawing capability in both the meta and para positions.[7][8]

The Powerful Inductive Effect (-I)

The primary electronic influence of the CF₃ group is its potent negative inductive effect (-I). This effect arises from the significant difference in electronegativity between the three fluorine atoms and the carbon atom to which they are attached.[9] The fluorine atoms polarize the C-F bonds, which in turn polarizes the C-C bond connecting the CF₃ group to the aromatic ring. This creates a strong dipole that pulls electron density away from the ring through the sigma bond framework.[3][10] This effect is pervasive and reduces the electron density across the entire aromatic system.

Caption: Inductive withdrawal of electron density from the aromatic ring by the CF₃ group.

Resonance and Negative Hyperconjugation (-M)

While the CF₃ group lacks lone pairs to participate in traditional positive resonance (+M), it can withdraw electron density from the π-system through a mechanism known as negative hyperconjugation.[11][12] This involves the overlap of the electron-rich π-orbitals of the aromatic ring (specifically at the ortho and para positions) with the low-energy antibonding σ* orbitals of the C-F bonds. This interaction delocalizes electron density from the ring onto the fluorine atoms, further enhancing its electron-withdrawing character. This effect is sometimes referred to as a negative mesomeric (-M) or resonance (-R) effect and specifically depletes electron density at the ortho and para positions.

Caption: Negative hyperconjugation depletes electron density at ortho and para positions.

Quantitative Measurement: Hammett Constants

The Hammett equation provides a quantitative framework for assessing the electronic impact of substituents.[8][13] The CF₃ group possesses large, positive Hammett constants (σ), confirming its status as a strong electron-withdrawing group. Notably, the para constant (σₚ) is larger than the meta constant (σₘ), reflecting the combined influence of the -I and -M effects at the para position, whereas the meta position is primarily influenced by the -I effect alone.

| Substituent | Hammett Constant (σₘ) | Hammett Constant (σₚ) | Brown-Okamoto Constant (σₚ⁺) |

| -CF₃ | 0.44[14] | 0.57[14] | 0.612[7] |

| -NO₂ | 0.73[14] | 0.78[14] | 0.790[15] |

| -CN | 0.62[14] | 0.67[14] | 1.000[15] |

| -Cl | 0.37[14] | 0.22[14] | 0.114[15] |

| -CH₃ | -0.06[14] | -0.16[14] | -0.311[15] |

Impact on Aromatic Ring Reactivity

The powerful electron-withdrawing nature of the CF₃ group profoundly deactivates the aromatic ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS)

In EAS reactions, the aromatic ring acts as a nucleophile. The CF₃ group, by withdrawing electron density, makes the ring less nucleophilic and thus less reactive towards electrophiles.[16] It is considered a strongly deactivating group.

Furthermore, the CF₃ group is a meta-director . This directing effect is not due to stabilization of the meta-intermediate, but rather the significant destabilization of the ortho- and para-intermediates (sigma complexes).[17] During ortho or para attack, one of the resonance structures places the positive charge on the carbon atom directly attached to the highly electron-withdrawing CF₃ group, which is an extremely unfavorable electrostatic arrangement.[16][18] Meta attack avoids this destabilizing configuration, making it the kinetically favored pathway.

Caption: Reaction pathway for the electrophilic substitution of trifluoromethylbenzene.

Nucleophilic Aromatic Substitution (NAS)

Conversely, the CF₃ group strongly activates the aromatic ring towards nucleophilic aromatic substitution, particularly when positioned ortho or para to a suitable leaving group (e.g., a halogen).[19] The reaction proceeds via a negatively charged Meisenheimer complex intermediate. The electron-withdrawing CF₃ group is highly effective at stabilizing this negative charge through both inductive and resonance effects, thereby lowering the activation energy of the rate-determining step and facilitating the substitution.[19][20]

Influence on Acidity and Basicity of Appended Groups

The electronic effects of the CF₃ group extend to functional groups attached to the aromatic ring, significantly altering their acidity and basicity.

-

Increased Acidity: When attached to a benzoic acid or phenol, the CF₃ group helps to stabilize the negative charge of the conjugate base (carboxylate or phenoxide) through electron withdrawal. This stabilization makes the loss of a proton more favorable, resulting in a lower pKa and a stronger acid. For example, 4-(trifluoromethyl)benzoic acid is significantly more acidic than benzoic acid.[21]

-

Decreased Basicity: When attached to an aniline, the CF₃ group withdraws electron density from the nitrogen atom. This reduces the availability of the nitrogen's lone pair to accept a proton, making the aniline a weaker base (i.e., its conjugate acid is stronger and has a lower pKa).

| Compound | pKa | Effect of CF₃ Group |

| Benzoic Acid | 4.20 | - |

| 4-(Trifluoromethyl)benzoic Acid | 3.69 (calculated)[21] | Increases Acidity |

| Anilinium Ion (Aniline conjugate acid) | 4.63 | - |

| 4-(Trifluoromethyl)anilinium Ion | 2.76 | Decreases Basicity |

| Phenol | 9.95 | - |

| 4-(Trifluoromethyl)phenol | 8.61 | Increases Acidity |

Analytical Characterization: ¹⁹F NMR Spectroscopy

A key experimental technique for characterizing trifluoromethylated arenes is ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[22] Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive NMR nucleus.[23]

Experimental Protocol: ¹⁹F NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the trifluoromethylated aromatic compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer. While ¹H NMR is typically referenced to tetramethylsilane (TMS), ¹⁹F NMR spectra are commonly referenced externally to a standard such as CFCl₃ (trichlorofluoromethane) at 0 ppm.

-

Data Acquisition: Acquire a standard one-dimensional ¹⁹F spectrum. Due to the large chemical shift range of ¹⁹F, a wider spectral width is often required compared to ¹H NMR.[24]

-

Data Analysis:

-

Chemical Shift (δ): The chemical shift of the CF₃ group on an aromatic ring typically appears in the range of -55 to -70 ppm.[23] The exact position is sensitive to the electronic environment; electron-donating groups on the ring will cause an upfield shift (less negative), while other electron-withdrawing groups will cause a downfield shift (more negative).

-

Coupling: Observe for coupling between the fluorine nuclei and nearby protons (e.g., ortho protons), which can provide valuable structural information.

-

Caption: Workflow for the analysis of trifluoromethylated arenes using ¹⁹F NMR.

Conclusion

The electronic effects of the trifluoromethyl group on an aromatic ring are potent and multifaceted. Its dominant inductive electron withdrawal (-I effect), supplemented by negative hyperconjugation (-M effect), renders the aromatic ring electron-deficient. This deactivates the ring towards electrophilic substitution, directing incoming electrophiles to the meta position, while strongly activating it for nucleophilic substitution. These fundamental electronic properties also translate into predictable and significant modulations of the acidity and basicity of attached functional groups, a principle that is heavily exploited in drug design. The unique signature of the CF₃ group in ¹⁹F NMR spectroscopy provides a powerful and direct tool for the characterization of these important molecules. A thorough grasp of these principles is indispensable for scientists aiming to leverage the trifluoromethyl group for the rational design of functional molecules.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

- 9. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

- 11. The Electrical Effect of the Trifluoromethyl Group | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. global.oup.com [global.oup.com]

- 15. homepages.bluffton.edu [homepages.bluffton.edu]

- 16. youtube.com [youtube.com]

- 17. homework.study.com [homework.study.com]

- 18. brainly.com [brainly.com]

- 19. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 20. researchgate.net [researchgate.net]

- 21. quora.com [quora.com]

- 22. 19F NMR spectroscopic investigation into the absorption and metabolism of 3-trifluoromethylaniline in Eisenia veneta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 24. 19Flourine NMR [chem.ch.huji.ac.il]

An In-Depth Technical Guide to the Stability and Storage of Methyl 3-bromo-4-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Versatile Building Block

Methyl 3-bromo-4-(trifluoromethyl)benzoate is a key intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a bromine atom and a trifluoromethyl group on the benzene ring, provides multiple reaction sites for the construction of complex molecular architectures. The bromine allows for the introduction of various functionalities through cross-coupling reactions, while the electron-withdrawing trifluoromethyl group can significantly influence the biological activity and pharmacokinetic properties of the final product.[1] Given its importance, ensuring the chemical integrity of this compound during storage and handling is paramount to the success of multi-step syntheses and the quality of the final products. This guide provides a comprehensive overview of the stability profile of this compound and outlines best practices for its storage and handling.

Chemical Stability Profile

The stability of this compound is influenced by several factors, including temperature, moisture, light, and pH. While generally stable under normal conditions, its ester functionality and substituted aromatic ring can be susceptible to degradation under specific environmental stresses.

Susceptibility to Hydrolysis

The ester group in this compound is the primary site of potential hydrolytic degradation. This reaction, which cleaves the ester bond to yield 3-bromo-4-(trifluoromethyl)benzoic acid and methanol, can be catalyzed by both acids and bases.

The presence of the electron-withdrawing trifluoromethyl group on the aromatic ring is expected to increase the electrophilicity of the carbonyl carbon in the ester group. This heightened electrophilicity can make the ester more susceptible to nucleophilic attack by water, particularly under basic conditions.[2][3] Therefore, exposure to alkaline environments should be strictly avoided to prevent accelerated hydrolysis. While acidic conditions can also promote hydrolysis, the reaction rate is generally slower compared to base-catalyzed hydrolysis.

Potential for Photodegradation

Aromatic compounds, particularly those with halogen substituents, can be sensitive to light. Exposure to ultraviolet (UV) radiation can lead to the formation of reactive species and subsequent degradation. For halogenated aromatic esters, photodegradation can proceed through pathways such as hydroxylation of the aromatic ring or cleavage of the ester linkage.[4] The bromine atom in this compound could also be a site for photolytic cleavage, leading to the formation of radical species and a cascade of secondary reactions. Therefore, protection from light is a critical aspect of its storage.

Thermal Stability

Recommended Storage and Handling Conditions

To maintain the purity and integrity of this compound, the following storage and handling conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C | Refrigeration slows down potential chemical reactions, including hydrolysis and other degradation pathways, thereby extending the shelf life of the compound. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | An inert atmosphere prevents oxidation, which can be a concern for many organic compounds over long-term storage. |

| Container | Tightly sealed, amber glass vial or bottle | A tightly sealed container prevents the ingress of moisture, which is necessary for hydrolysis. Amber glass protects the compound from light, mitigating the risk of photodegradation. |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | These substances can react with and degrade the compound. Strong bases will catalyze rapid hydrolysis. Strong acids can also promote hydrolysis, and strong oxidizing agents may react with the aromatic ring or other parts of the molecule. |

Experimental Protocol for Stability Assessment

A comprehensive stability testing program is essential to fully characterize the stability of this compound and to establish a reliable shelf-life. The following protocol outlines a series of experiments based on the International Council for Harmonisation (ICH) guidelines for stability testing.

Analytical Methodology

A validated stability-indicating analytical method is the cornerstone of any stability study. For a compound like this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is typically suitable.[5][6][7] This method should be capable of separating the intact compound from its potential degradation products, such as 3-bromo-4-(trifluoromethyl)benzoic acid.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways, and to demonstrate the specificity of the analytical method.[8][9]

1. Acid and Base Hydrolysis:

-

Procedure: Dissolve a known concentration of the compound in a solution of 0.1 M HCl (for acid hydrolysis) and 0.1 M NaOH (for base hydrolysis).

-

Conditions: Maintain the solutions at a controlled temperature (e.g., 60°C) and monitor for degradation over time (e.g., at 2, 4, 8, and 24 hours).

-

Analysis: Neutralize the samples before analysis by HPLC to prevent damage to the column.

2. Oxidative Degradation:

-

Procedure: Dissolve the compound in a solution of 3% hydrogen peroxide.

-

Conditions: Keep the solution at room temperature and monitor for degradation at various time points.

-

Analysis: Analyze the samples directly by HPLC.

3. Thermal Degradation:

-

Procedure: Store the solid compound in a controlled temperature oven (e.g., 80°C).

-

Conditions: Monitor for degradation over an extended period (e.g., 1, 3, and 7 days).

-

Analysis: Dissolve the samples in a suitable solvent before HPLC analysis.

4. Photostability Testing:

-

Procedure: Expose the solid compound to a light source that provides both visible and UV light, as specified in ICH Q1B guidelines.[10] A control sample should be kept in the dark under the same temperature conditions.

-

Conditions: The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

-

Analysis: Analyze both the light-exposed and dark control samples by HPLC.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]

- 5. kinampark.com [kinampark.com]

- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. scispace.com [scispace.com]

- 9. jetir.org [jetir.org]

- 10. edepot.wur.nl [edepot.wur.nl]

Methodological & Application

Application Notes and Protocols for the Use of Methyl 3-bromo-4-(trifluoromethyl)benzoate in Suzuki Coupling Reactions

Introduction: Strategic Importance of Fluorinated Biphenyls

In the landscape of modern drug discovery and materials science, the biphenyl scaffold remains a privileged structure. Its rigid, yet tunable, nature allows for the precise spatial orientation of functional groups, which is critical for molecular recognition and biological activity. The introduction of fluorine-containing substituents, such as the trifluoromethyl (-CF₃) group, has become a cornerstone strategy for optimizing the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1]

Methyl 3-bromo-4-(trifluoromethyl)benzoate (CAS No: 455941-82-9) is a key building block for accessing these valuable structures.[2] It serves as an electrophilic partner in the Suzuki-Miyaura cross-coupling reaction, one of the most robust and widely used methods for forging carbon-carbon bonds.[3] The presence of two electron-withdrawing groups—the trifluoromethyl group and the methyl ester—activates the aryl bromide towards the initial oxidative addition step in the catalytic cycle, often facilitating the reaction under milder conditions than electron-rich analogues.[4]

These application notes provide a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective use of this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic nuances dictated by the substrate's electronic properties, present detailed experimental protocols, and offer field-proven insights for troubleshooting and optimization.

Mechanistic Considerations: The Impact of Electron Deficiency

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding how the electronic nature of this compound influences each step is crucial for rational protocol design.

The catalytic cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide. For this compound, the electron-deficient nature of the aromatic ring accelerates this typically rate-limiting step.[4]

-

Transmetalation: The organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This step requires activation by a base.

-

Reductive Elimination: The two organic partners on the palladium complex couple to form the new C-C bond of the biphenyl product, regenerating the Pd(0) catalyst which re-enters the cycle.[3]

References

"palladium-catalyzed cross-coupling with Methyl 3-bromo-4-(trifluoromethyl)benzoate"

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with Methyl 3-bromo-4-(trifluoromethyl)benzoate

Authored by a Senior Application Scientist

This technical guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for leveraging this compound in palladium-catalyzed cross-coupling reactions. The strategic placement of the bromine atom, the electron-withdrawing trifluoromethyl group, and the methyl ester functionality makes this compound a highly valuable and versatile building block for the synthesis of complex molecules.

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance crucial drug properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] Palladium-catalyzed cross-coupling reactions offer a powerful and precise methodology for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, enabling the elaboration of this key intermediate into a diverse array of target structures.[4][5]

The General Catalytic Cycle: A Mechanistic Overview

At the heart of most palladium-catalyzed cross-coupling reactions is a catalytic cycle that typically involves the palladium center cycling between the Pd(0) and Pd(II) oxidation states.[4][6][7] Understanding this fundamental pathway is critical for troubleshooting and optimizing reaction conditions.

The cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step.

-

Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings):

-

In reactions like Suzuki or Sonogashira, an organometallic coupling partner (e.g., organoboron or organocopper) transfers its organic group to the palladium center.[7]

-

In Buchwald-Hartwig amination, the amine coordinates to the palladium, and a base facilitates deprotonation to form a palladium-amido complex.[8]

-

-

Reductive Elimination: The two organic groups coupled to the palladium center are expelled, forming the new C-C or C-N bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][6]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures due to its mild conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents.[4][9][10]

Key Considerations

-

Catalyst/Ligand: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand is common. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often effective in promoting the reaction for electron-deficient aryl bromides.[9] For less demanding substrates, Pd(PPh₃)₄ can be used directly.

-

Base: An inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is essential to activate the boronic acid for the transmetalation step.[9][10]

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DME) and water is typically used to dissolve both the organic and inorganic reagents.[10]

Representative Suzuki-Miyaura Coupling Conditions

| Entry | Coupling Partner (1.2 equiv) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 16 | 90-98 |

| 3 | Thiophen-3-ylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF/H₂O (5:1) | 80 | 18 | 88-96 |

Note: Conditions are generalized based on protocols for similar aryl bromides and should be optimized for specific substrates.[11][12]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add the degassed solvent system (e.g., 10 mL of Toluene/H₂O 4:1) via syringe.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired product.[5][11]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for synthesizing aryl amines, which are ubiquitous motifs in pharmaceuticals.[8][13] The reaction couples an aryl halide with a primary or secondary amine.[14]

Key Considerations

-

Catalyst/Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, RuPhos) are critical for promoting the reductive elimination step and preventing β-hydride elimination.[15][16]

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is most common, though weaker bases like K₂CO₃ or Cs₂CO₃ can be used with more advanced catalyst systems.

-

Amine Scope: The reaction is broadly applicable to a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles.[8]

Representative Buchwald-Hartwig Amination Conditions

| Entry | Amine (1.2 equiv) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu (1.4) | Toluene | 100 | 8-16 | 80-95 |

| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | t-BuOH | 110 | 12-24 | 75-90 |

| 3 | Benzylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2.1) | 1,4-Dioxane | 100 | 10-20 | 85-95 |

Note: The choice of ligand and base is crucial and often substrate-dependent.[16]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the ligand (e.g., BINAP, 0.03 mmol, 3 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv) to a dry Schlenk tube.

-

Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv). Seal the tube, remove it from the glovebox, and add the anhydrous, degassed solvent (e.g., Toluene, 10 mL) followed by the amine (1.2 mmol, 1.2 equiv) via syringe.

-

Reaction: Heat the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction by GC-MS or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.

-

Purification: Wash the filtrate with water and brine, then dry over anhydrous MgSO₄. Concentrate the organic layer and purify the residue by column chromatography.[11][16]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[17] This reaction is fundamental for synthesizing conjugated enynes and functionalized alkynes used in materials science and as synthetic intermediates.[18]

Key Considerations

-

Catalysis: The classic Sonogashira reaction uses a dual catalyst system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) as a co-catalyst.[18] Copper-free conditions have also been developed to avoid the issue of alkyne homocoupling (Glaser coupling).[17]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used, often serving as both the base and the solvent.

-

Atmosphere: The reaction is sensitive to oxygen, which can promote homocoupling, so maintaining a strictly inert atmosphere is crucial.[19]

Representative Sonogashira Coupling Conditions

| Entry | Alkyne (1.2 equiv) | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | 6-12 | 85-95 |

| 2 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA (3) | DMF | 80 | 8 | 80-90 |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | - (Copper-free) | DBU (2) | Toluene | 100 | 12 | 75-85 |

Note: Copper(I) iodide is a crucial co-catalyst in the traditional protocol but can be omitted under specific ligand/base conditions.[17][18]

Detailed Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) iodide co-catalyst (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with argon three times.

-

Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF, 10 mL) and the amine base (e.g., Et₃N, 3.0 mmol, 3.0 equiv), followed by the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

-

Reaction: Stir the mixture at room temperature or heat as required (e.g., 60 °C).

-

Monitoring: Follow the reaction's progress by TLC or LC-MS.

-

Work-up: Once complete, cool the mixture, dilute with ethyl acetate, and wash with a saturated aqueous solution of NH₄Cl to remove the copper salts and amine hydrochloride.

-

Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.[18]

General Experimental Workflow

The success of any cross-coupling reaction relies on a meticulous experimental procedure. The following workflow is broadly applicable to the protocols described above.

Conclusion

This compound is a powerful synthetic intermediate whose utility is greatly expanded by palladium-catalyzed cross-coupling chemistry. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and versatile pathways to construct complex molecular architectures bearing the valuable trifluoromethylbenzoate scaffold. The protocols and principles outlined in this guide serve as a robust starting point for researchers in drug discovery and materials science, enabling the efficient synthesis of novel compounds with potentially enhanced biological or physical properties.

References

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fiveable.me [fiveable.me]

- 7. nobelprize.org [nobelprize.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. research.rug.nl [research.rug.nl]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]